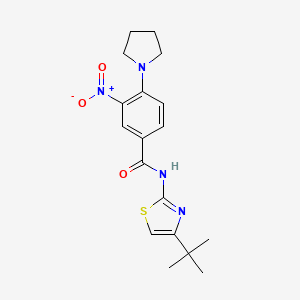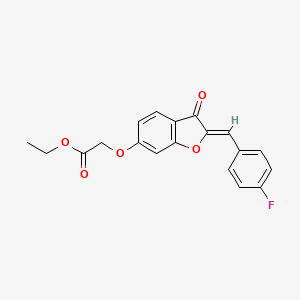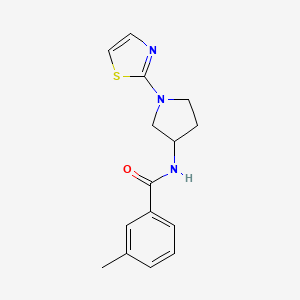![molecular formula C13H18N2OS3 B2757217 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone CAS No. 477856-03-4](/img/structure/B2757217.png)
3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone” is a chemical substance with the CAS Number: 477856-03-4 . It is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of a similar compound, a derivative of mono-cyclopentyl-substituted 1,3,4-thiadiazole-2,5-dithiol (DMTD), was prepared by a telescopic synthesis procedure via the formation of the potassium 1,3,4-thiadiazole-2,5-dithiolate followed by a nucleophile attack on chlorocyclopentane .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexanone ring attached to a 1,3,4-thiadiazol-2-yl group through a sulfanyl linkage . The InChI Code for this compound is 1S/C13H18N2OS3/c16-9-4-3-7-11 (8-9)18-13-15-14-12 (19-13)17-10-5-1-2-6-10/h10-11H,1-8H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.5 . It is a solid substance .科学的研究の応用
Thiocarbonyl Ylides and Stereochemical Properties
Thiocarbonyl ylides, including derivatives of cyclohexanone, exhibit interesting reactions and stereochemical behaviors. For instance, reactions with hydrogen sulfide under pressure can convert azines derived from cyclohexanone to a mixture of stereoisomeric 1,3,4-thiadiazolidines. These reactions highlight the chemical's potential in synthesizing complex molecular structures with specific stereochemical configurations, crucial for developing materials with unique physical and chemical properties (Kellogg, Noteboom, & Kaiser, 1976).
Synthesis of Antimicrobial Compounds
Certain derivatives, through reactions involving thiadiazole structures, have been synthesized for antimicrobial purposes. For example, compounds derived from reactions with 2-sulfanylacetic acid and phenyl isothiocyanate exhibited promising antimicrobial activities. This application demonstrates the compound's relevance in medicinal chemistry, particularly in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Heterocyclic Chemistry Applications
The synthesis and characterization of thiadiazoles and related heterocyclic compounds underscore their significance in chemical research, particularly in developing pharmaceuticals and agrochemicals. New methodologies for synthesizing these compounds can lead to novel substances with potential applications in treating diseases or as components in material science (Saravanan, Namitharan, & Muthusubramanian, 2008).
Organic Thermoelectric Devices
Compounds with thiadiazole cores are being explored for their use in organic thermoelectric devices. For example, polymers based on cyclopentadithiophene and benzothiadiazole with specific substituents have shown promising properties for use in these devices, indicating the potential of thiadiazole derivatives in electronic and photonic applications (Lee et al., 2018).
Ligand Design and Metal Complexes
The design and synthesis of ligands based on 1,3,4-thiadiazole structures for forming metal complexes offer insights into the compound's utility in creating materials with specific electronic or catalytic properties. These complexes can be used in catalysis, materials science, and potentially as sensors or in pharmaceuticals (Ardan et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-[(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS3/c16-9-4-3-7-11(8-9)18-13-15-14-12(19-13)17-10-5-1-2-6-10/h10-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQJMAPEWLKYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)SC3CCCC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




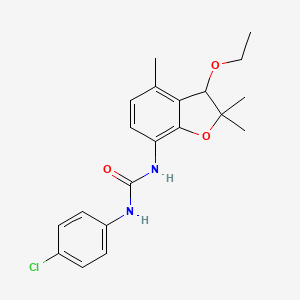
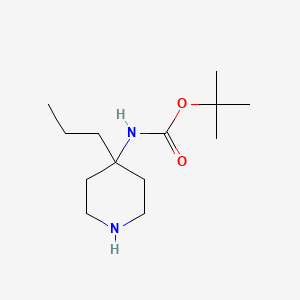
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2757145.png)
![N-(2-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757146.png)

